![molecular formula C22H18O2S B14606386 {9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde CAS No. 60253-23-8](/img/structure/B14606386.png)
{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenyl group attached to an acetaldehyde moiety, with a methanesulfinyl-substituted phenyl ring. Its distinct structure makes it an interesting subject for research in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde typically involves multi-step organic reactions. . The final step involves the formation of the acetaldehyde moiety under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Electrochemical methods have also been explored to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to primary alcohols.
Substitution: The methanesulfinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like thiols and amines are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include fluorenyl carboxylic acids, fluorenyl alcohols, and various substituted fluorenyl derivatives .
Applications De Recherche Scientifique
{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials .
Mécanisme D'action
The mechanism of action of {9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The methanesulfinyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Fluorene-9-acetaldehyde, 9-[4-(methylsulfinyl)phenyl]-: Shares a similar structure but with slight variations in the substituents.
Positronium hydride: An exotic molecule with unique properties, though structurally different.
Uniqueness
Its methanesulfinyl group enhances its chemical stability and reactivity, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
60253-23-8 |
|---|---|
Formule moléculaire |
C22H18O2S |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
2-[9-(4-methylsulfinylphenyl)fluoren-9-yl]acetaldehyde |
InChI |
InChI=1S/C22H18O2S/c1-25(24)17-12-10-16(11-13-17)22(14-15-23)20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,15H,14H2,1H3 |
Clé InChI |
CFTDRPYCGKHNNP-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




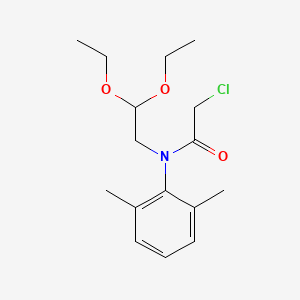
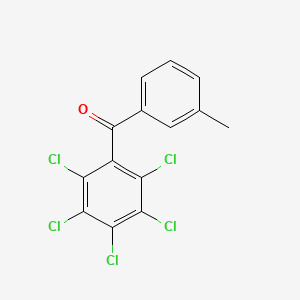
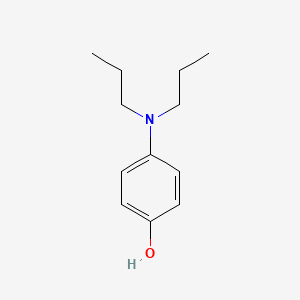
![Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14606334.png)
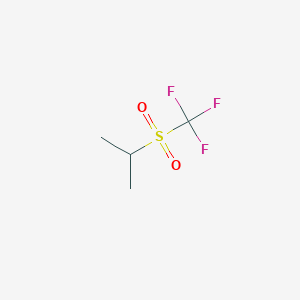
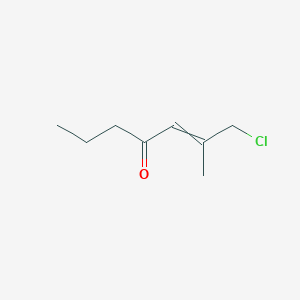

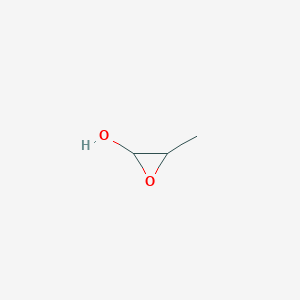
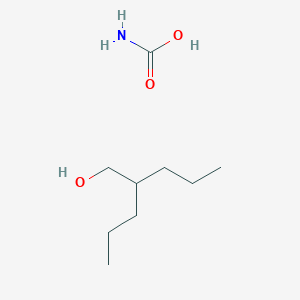
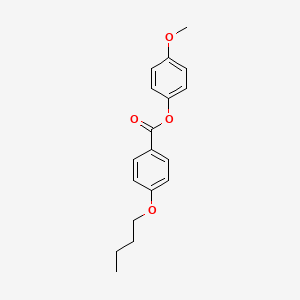
![[Bis(2-hydroxyethyl)amino]oxidanide](/img/structure/B14606383.png)
![1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]-](/img/structure/B14606393.png)
